molecular formula C22H20F5N3O3 B610519 KK8645V7LE CAS No. 847925-91-1

KK8645V7LE

Katalognummer B610519
CAS-Nummer: 847925-91-1
Molekulargewicht: 469.40452
InChI-Schlüssel: OJPLJFIFUQPSJR-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RO4929097, also known as RG-4733, is a gamma secretase inhibitor that has been studied as an anti-cancer drug . It was initially developed by Roche for the treatment of Alzheimer’s disease, but current research focuses on cancer . Over 35 phase I and II clinical trials have been performed, but no phase III trials have yet commenced .


Molecular Structure Analysis

The molecular formula of RO4929097 is C22H20F5N3O3 . It has a molar mass of 469.412 g/mol . The IUPAC name for RO4929097 is 2,2-Dimethyl-N-[(10S)-9-oxo-8-azatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-10-yl]-N′-(2,2,3,3,3-pentafluoropropyl)propanediamide .


Physical And Chemical Properties Analysis

RO4929097 is a small-molecule inhibitor of γ secretase . It has a high oral bioavailability . The IC50 of RO4929097 is 4 nM in a cell-free assay . It shows no in vitro inhibitory activity on the closely related proteases .

Wissenschaftliche Forschungsanwendungen

Krebsmedikament

RO4929097 (RG-4733) wird als Krebsmedikament untersucht {svg_1}. Es zielt auf Gamma-Sekretase ab, die die NOTCH-Signalübertragung hemmt. Die NOTCH-Signalübertragung ist bei vielen Krebsarten hochreguliert {svg_2}. Das Medikament wurde ursprünglich von Roche zur Behandlung der Alzheimer-Krankheit entwickelt, aber die aktuelle Forschung konzentriert sich auf Krebs {svg_3}.

Behandlung der Alzheimer-Krankheit

Das Medikament wurde ursprünglich von Roche zur Behandlung der Alzheimer-Krankheit entwickelt {svg_4}. Der aktuelle Schwerpunkt der Forschung liegt jedoch auf seiner Anwendung in der Krebsbehandlung {svg_5}.

Behandlung von fortgeschrittenem Sarkom

Eine Phase-Ib/II-Studie wurde durchgeführt, um die Wirksamkeit der gleichzeitigen Hemmung der Notch- und Hedgehog-Signalübertragung unter Verwendung des Gamma-Sekretase-Inhibitors (GSI) RO4929097 und des Smoothened-Antagonisten Vismodegib bei nicht resezierbarem oder metastasierendem Sarkom zu bewerten {svg_6}.

Behandlung von Eierstockkrebs

Phase-II-Studien haben den Einsatz von RO4929097 bei Eierstockkrebs untersucht {svg_7}.

Behandlung von Nierenzellkarzinom

Das Medikament wurde zur Anwendung bei Nierenzellkarzinom bei Patienten untersucht, die auf Anti-VEGF-Behandlungen nicht erfolgreich waren {svg_8}.

Behandlung von metastasierendem Bauchspeicheldrüsenkrebs

RO4929097 wurde zur Anwendung bei metastasierendem Bauchspeicheldrüsenkrebs untersucht {svg_9}.

Behandlung von fortgeschrittenen Hirntumoren

Das Medikament wurde zur Anwendung bei fortgeschrittenen Hirntumoren untersucht {svg_10}.

Behandlung von rezidiviertem nicht-kleinzelligem Lungenkrebs

RO4929097 wurde zur Anwendung bei rezidiviertem nicht-kleinzelligem Lungenkrebs untersucht {svg_11}.

Biologische Aktivität

RO4929097 has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-proliferative, and anti-angiogenic effects. In addition, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, tyrosine kinase, and phosphoinositide 3-kinase. Additionally, RO4929097 has been shown to induce apoptosis in cancer cells by activating the caspase-3 and caspase-9 pathways.
Biochemical and Physiological Effects
RO4929097 has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, inhibit tumor growth, and reduce blood glucose levels. Additionally, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, tyrosine kinase, and phosphoinositide 3-kinase.

Vorteile Und Einschränkungen Für Laborexperimente

RO4929097 has several advantages for laboratory experiments. It is a small molecule that is rapidly absorbed and distributed throughout the body, making it suitable for in vivo studies. Additionally, it has a wide range of biological activities, making it suitable for a variety of applications. However, there are also some limitations for laboratory experiments. RO4929097 is rapidly metabolized and eliminated from the body, making it difficult to study its long-term effects. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in different contexts.

Zukünftige Richtungen

The potential therapeutic applications of RO4929097 are numerous, and there are many future directions for research. For example, further studies are needed to better understand the compound’s mechanism of action and to identify additional targets for its therapeutic effects. Additionally, further studies are needed to investigate the long-term effects of RO4929097 and to determine its safety and efficacy in clinical trials. Finally, further studies are needed to explore the potential of RO4929097 as a drug delivery platform, as it has been shown to be rapidly absorbed and distributed throughout the body.

Synthesemethoden

RO4929097 is synthesized through a multi-step synthesis process. The synthesis process begins with the preparation of the starting material, N-(2-chloro-4-methylphenyl)-2-methylpropanamide, which is then reacted with 2-chloro-4-methylthiophene to form the intermediate 4-methylthiophene-2-carboxylic acid. This intermediate is then reacted with 2-chloro-4-methylthiophene to form the compound 4-methylthiophene-2-carboxylic acid, which is then reacted with 1,3-diaminopropane to form RO4929097.

Eigenschaften

IUPAC Name

2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F5N3O3/c1-20(2,18(32)28-11-21(23,24)22(25,26)27)19(33)30-16-14-9-4-3-7-12(14)13-8-5-6-10-15(13)29-17(16)31/h3-10,16H,11H2,1-2H3,(H,28,32)(H,29,31)(H,30,33)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPLJFIFUQPSJR-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC(C(F)(F)F)(F)F)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)NCC(C(F)(F)F)(F)F)C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20233833
Record name N-((7S)-6,7-Dihydro-6-oxo-5H-dibenz(b,d)azepin-7-yl)-2,2-dimethyl-N'-(2,2,3,3,3-pentafluoropropyl)-propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

847925-91-1
Record name Ro 4929097
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847925-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro 4929097
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847925911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RG-4733
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11870
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-((7S)-6,7-Dihydro-6-oxo-5H-dibenz(b,d)azepin-7-yl)-2,2-dimethyl-N'-(2,2,3,3,3-pentafluoropropyl)-propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RG-4733
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK8645V7LE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.